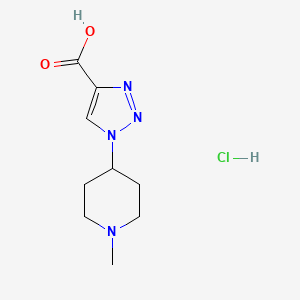
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4O2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1779123-58-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- JAK Inhibition : It has been identified as a potent inhibitor of Janus kinases (JAK), which are crucial in the signaling pathways for many cytokines and growth factors. This inhibition can modulate immune responses and has implications in treating autoimmune diseases .
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or function .
Anticancer Properties
Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 32 to 128 µg/mL, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study 1: JAK Inhibition
A study conducted on the effects of the compound on JAK signaling pathways revealed that it significantly reduces the phosphorylation of STAT proteins in response to cytokine stimulation. This suggests potential applications in treating conditions like rheumatoid arthritis and psoriasis where JAK pathways are dysregulated .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessing the antimicrobial efficacy of the compound against resistant strains highlighted its potential as an alternative treatment option. The compound's ability to inhibit biofilm formation was particularly noted, which is crucial in treating chronic infections associated with biofilm-producing bacteria .
Data Summary
| Biological Activity | Target/Effect | IC50/MIC Values |
|---|---|---|
| JAK Inhibition | Cytokine signaling | IC50 ~10 µM |
| Antimicrobial | Bacteria | MIC 32–128 µg/mL |
| Cytotoxicity | Cancer cells | IC50 ~10–30 µM |
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-4-2-7(3-5-12)13-6-8(9(14)15)10-11-13;/h6-7H,2-5H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUAPPSXVJJXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















